6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with a 6-methyl group and a 2,4,4-trimethylpentan-2-yl group. Its distinct chemical properties make it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrazine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on its specific application, but it generally influences cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
Uniqueness
Compared to similar compounds, 6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine stands out due to its imidazo[1,2-a]pyrazine core, which imparts unique chemical properties and biological activities. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
823806-70-8 |
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Molecular Formula |
C15H24N4 |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
6-methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C15H24N4/c1-11-9-19-12(7-16-11)17-8-13(19)18-15(5,6)10-14(2,3)4/h7-9,18H,10H2,1-6H3 |
InChI Key |
XSKWTKFRWFKDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C=N1)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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